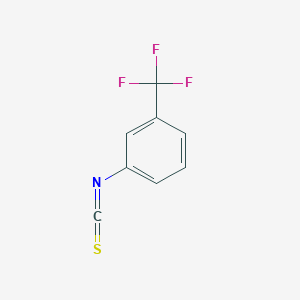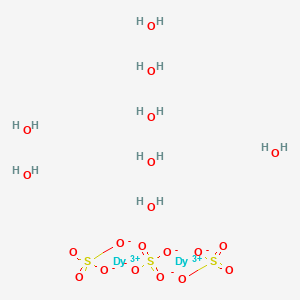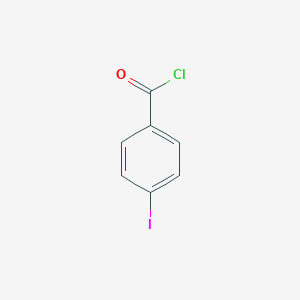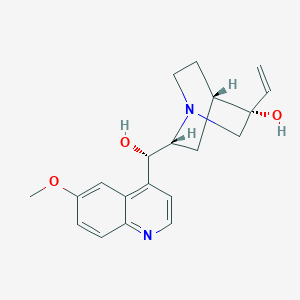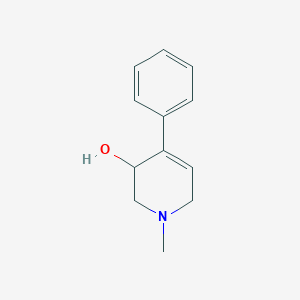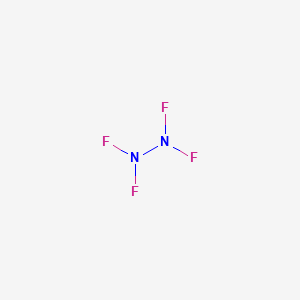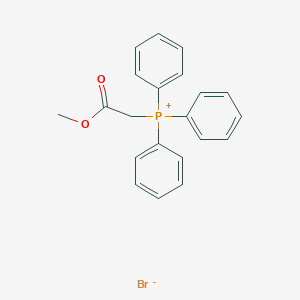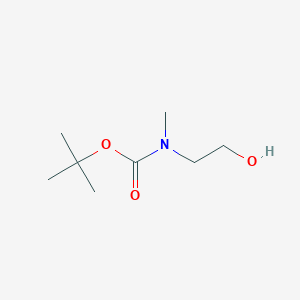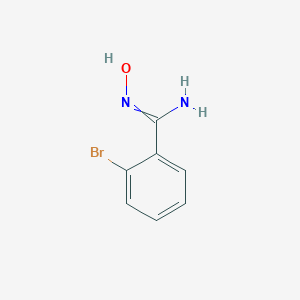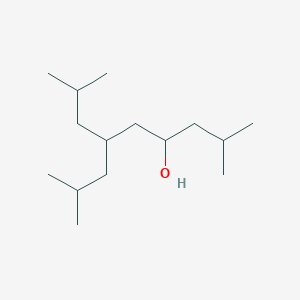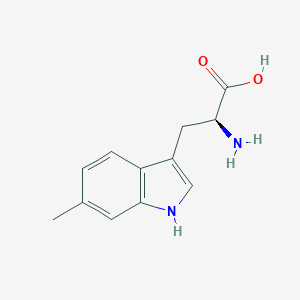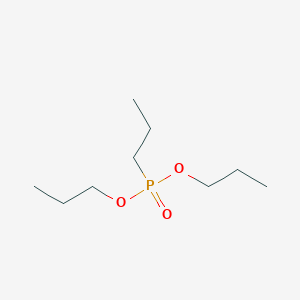![molecular formula C8H14O2 B154653 9-Oxabicyclo[3.3.1]nonan-2-ol CAS No. 133521-31-0](/img/structure/B154653.png)
9-Oxabicyclo[3.3.1]nonan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Oxabicyclo[3.3.1]nonan-2-ol, also known as 2-oxabicyclo[3.3.1]nonan-9-ol, is a bicyclic organic compound with a seven-membered ring and a six-membered ring fused together. This compound has gained significant attention in the scientific community due to its unique structure and potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Mecanismo De Acción
The mechanism of action of 9-Oxabicyclo[3.3.1]nonan-2-ol and its derivatives is not yet fully understood. However, studies have suggested that these compounds may act through a variety of mechanisms, including inhibition of enzyme activity, modulation of cellular signaling pathways, and interaction with cellular membranes.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 9-Oxabicyclo[3.3.1]nonan-2-ol and its derivatives can have a range of biochemical and physiological effects. These include inhibition of tumor cell growth, modulation of the immune system, and suppression of inflammation. Additionally, these compounds have been shown to have low toxicity and high selectivity for their target molecules, making them promising candidates for drug development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 9-Oxabicyclo[3.3.1]nonan-2-ol and its derivatives for lab experiments is their ease of synthesis and relatively low cost. Additionally, these compounds have been shown to exhibit high stability and low toxicity, making them ideal for use in a range of experimental settings. However, one limitation of these compounds is their limited solubility in aqueous solutions, which can make them difficult to work with in certain experimental contexts.
Direcciones Futuras
There are a number of potential future directions for research on 9-Oxabicyclo[3.3.1]nonan-2-ol and its derivatives. One promising avenue is the development of novel drug candidates based on this compound, particularly for the treatment of cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of these compounds and to identify new targets for drug development. Finally, studies on the synthesis and properties of 9-Oxabicyclo[3.3.1]nonan-2-ol derivatives may lead to the development of new materials with unique properties and applications in fields such as electronics and catalysis.
Conclusion
In conclusion, 9-Oxabicyclo[3.3.1]nonan-2-ol is a promising compound with a range of potential applications in various scientific fields. Its unique structure and properties make it an attractive scaffold for drug development and materials science research. Further research is needed to fully understand the mechanisms of action of this compound and to identify new applications and directions for future research.
Métodos De Síntesis
The synthesis of 9-Oxabicyclo[3.3.1]nonan-2-ol can be achieved through several methods, including the Diels-Alder reaction, intramolecular cyclization, and epoxidation of bicyclic alkenes. One of the most common methods for synthesizing this compound is through the Diels-Alder reaction of cyclopentadiene with 2,3-dimethyl-1,3-butadiene, followed by hydrogenation of the resulting adduct. This method yields a high yield of the desired product and is relatively simple to carry out.
Aplicaciones Científicas De Investigación
9-Oxabicyclo[3.3.1]nonan-2-ol has been extensively studied for its potential applications in various scientific fields. One of the most promising areas of research is in medicinal chemistry, where this compound has shown significant potential as a scaffold for the development of novel drugs. Studies have shown that 9-Oxabicyclo[3.3.1]nonan-2-ol derivatives can exhibit a range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties.
Propiedades
Número CAS |
133521-31-0 |
|---|---|
Nombre del producto |
9-Oxabicyclo[3.3.1]nonan-2-ol |
Fórmula molecular |
C8H14O2 |
Peso molecular |
142.2 g/mol |
Nombre IUPAC |
9-oxabicyclo[3.3.1]nonan-2-ol |
InChI |
InChI=1S/C8H14O2/c9-7-5-4-6-2-1-3-8(7)10-6/h6-9H,1-5H2 |
Clave InChI |
IYLHYOVERYCLOT-UHFFFAOYSA-N |
SMILES |
C1CC2CCC(C(C1)O2)O |
SMILES canónico |
C1CC2CCC(C(C1)O2)O |
Sinónimos |
9-Oxabicyclo[3.3.1]nonan-2-ol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



